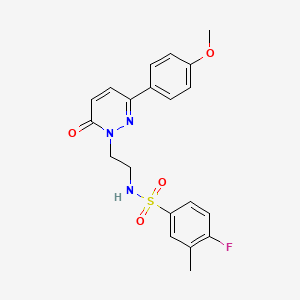

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-14-13-17(7-8-18(14)21)29(26,27)22-11-12-24-20(25)10-9-19(23-24)15-3-5-16(28-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZXZYVAJIPKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be part of the pyridazinone derivative.

Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution might use bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield quinones, while reduction of the sulfonamide group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or as a scaffold for drug development.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, inhibiting their activity or modulating their function. The pyridazinone ring and methoxyphenyl group could also contribute to binding interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

Pyridazine-Based Analogs

- N-{2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzenesulfonamide (): Structural Difference: Lacks the 4-fluoro and 3-methyl groups on the benzenesulfonamide moiety.

Chromene and Pyrazolopyrimidine Analogs

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (): Structural Difference: Replaces the pyridazine core with a pyrazolopyrimidine-chromene hybrid.

Sulfonamide Derivatives with Aromatic Substituents

2-Fluoro-N-Isopropylbenzamide Analogs (, Example 53):

- Structural Difference : Substitutes the sulfonamide group with a benzamide and incorporates an isopropyl chain.

N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-Yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide ():

- Structural Difference : Features a pyrimidine-amine linker instead of a pyridazine core.

- Impact : The pyrimidine ring may confer distinct electronic properties, influencing binding to ATP-binding pockets in kinases. The 2-fluoro substituent on the benzene ring could alter dipole interactions compared to the target’s 4-fluoro group .

Physicochemical and Pharmacological Data Comparison

Key Physicochemical Properties

Notes:

Pharmacological Insights (Inferred from Analogs)

- Kinase Inhibition : Pyridazine and pyrimidine cores in analogs (e.g., ) are associated with kinase inhibitory activity. The target compound’s methoxyphenyl group may enhance selectivity for specific kinase isoforms via hydrophobic interactions.

- Anti-inflammatory Potential: Sulfonamide derivatives often target cyclooxygenase (COX) enzymes. The 4-fluoro substituent in the target compound could mimic COX-2 inhibitors like celecoxib .

Structural Optimization Trends

- Fluorine vs. Methoxy Groups: Fluorine substituents (e.g., ) improve metabolic stability and electronegativity, while methoxy groups (target compound) enhance π-donor capacity and solubility.

- Methyl Substituents : The 3-methyl group in the target compound may reduce torsional strain in the benzenesulfonamide moiety, improving conformational stability .

Biological Activity

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's reactivity.

- Methoxyphenyl Group : Enhances lipophilicity and may influence binding interactions.

- Sulfonamide Moiety : Known for its biological activity, particularly in enzyme inhibition.

The molecular formula of the compound is with a molecular weight of 417.46 g/mol. The presence of a fluorine atom is expected to enhance stability and bioavailability compared to similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Osteoclast Differentiation : Research indicates that this compound significantly suppresses cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases.

- Targeting Enzymatic Activity : The sulfonamide group may inhibit various enzymes, modulating their activity and impacting metabolic pathways associated with bone resorption and inflammation.

Osteoporosis Treatment

The compound's ability to inhibit osteoclast differentiation positions it as a candidate for osteoporosis treatment. In vitro studies have demonstrated its effectiveness in reducing osteoclast formation, which is critical for maintaining bone density.

Anti-inflammatory Properties

Emerging data suggest potential anti-inflammatory effects, which could benefit conditions characterized by excessive inflammation. The mechanism may involve modulation of cytokine production or inhibition of inflammatory mediators.

Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Osteoclast Differentiation | Significant suppression of cathepsin K expression; potential for osteoporosis treatment. | |

| Enzymatic Interactions | Demonstrated inhibition of specific enzymes related to bone metabolism. | |

| Pharmacological Profile | Indicated potential anti-inflammatory properties alongside bone metabolism modulation. |

Case Study 1: Osteoporosis Model

In a preclinical model of osteoporosis, administration of the compound resulted in a marked decrease in osteoclast numbers and an increase in bone mineral density compared to untreated controls. This study highlights the therapeutic potential for managing osteoporosis through targeted inhibition of osteoclast differentiation.

Case Study 2: Inflammatory Response

A separate study evaluated the compound's effects on inflammatory markers in a murine model of arthritis. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the compound might mitigate inflammatory responses associated with chronic diseases.

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound to ensure high yield and purity?

- Methodological Answer: A robust synthesis route typically involves:

- Stepwise functionalization : Initial coupling of the pyridazinone core with a 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling, followed by alkylation to introduce the ethyl linker. Sulfonamide formation is achieved by reacting the intermediate amine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) .

- Critical Reagents : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of sulfonyl chlorides. Catalysts like palladium (for coupling) and bases (e.g., triethylamine) are essential for reaction efficiency .

- Purification : Employ column chromatography and HPLC to isolate intermediates and final product, ensuring >95% purity. Monitor reaction progress via TLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve regioisomerism in the pyridazinone and sulfonamide moieties. Key signals include the pyridazinone C=O (δ ~160 ppm in ¹³C NMR) and sulfonamide S=O (δ ~3.2 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₀H₁₉FN₃O₄S) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s solubility profile impact in vitro assay design?

- Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (≤10 mM) due to low aqueous solubility. Dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .

- Stability Testing : Conduct pH-dependent stability studies (pH 2–8) to identify optimal storage conditions. Methoxy groups enhance solubility in polar solvents, while the fluoro substituent increases lipid membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across different cancer cell lines?

- Methodological Answer:

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using identical seeding densities, serum conditions, and incubation times. Include positive controls (e.g., doxorubicin) to validate assay sensitivity .

- Mechanistic Profiling : Perform target engagement studies (e.g., thermal shift assays) to confirm binding to hypothesized targets (e.g., carbonic anhydrase IX). Cross-validate with siRNA knockdown experiments to establish causality .

- Data Triangulation : Compare results across orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3/7 activation) to distinguish cytostatic vs. cytotoxic effects .

Q. What strategies optimize the compound’s metabolic stability without reducing target affinity?

- Methodological Answer:

- Prodrug Design : Introduce ester or amide prodrug moieties at the sulfonamide nitrogen to enhance metabolic resistance. Hydrolysis in vivo regenerates the active form .

- Isotopic Labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .

- SAR-Driven Modifications : Systematically vary substituents on the pyridazinone ring (e.g., replace 4-methoxyphenyl with 4-cyanophenyl) to balance lipophilicity and metabolic stability .

Q. How can in silico modeling predict off-target interactions of this compound?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against a panel of sulfonamide-binding proteins (e.g., carbonic anhydrases, COX-2). Prioritize targets with docking scores ≤-8 kcal/mol .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties. Focus on eliminating hERG channel inhibition risks by modifying the ethyl linker’s hydrophobicity .

- Free Energy Perturbation (FEP) : Calculate binding free energies for mutated targets to identify resistance mechanisms early in development .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer:

- Source Investigation : Compare cell line authenticity (via STR profiling), assay duration, and compound purity (HPLC traces). Contamination with regioisomers (e.g., 5- vs. 6-oxopyridazinone) can skew results .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. Exclude outliers with Cook’s distance >1 to refine consensus IC₅₀ ranges .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridazinone coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | 90 | |

| Sulfonamide formation | 4-Fluoro-3-methylbenzenesulfonyl chloride, Et₃N, CH₂Cl₂, RT | 85 | 95 | |

| Final purification | HPLC (C18 column, MeCN/H₂O gradient) | 68 | 99 |

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Assay Type | Key Target Hypothesis | Reference |

|---|---|---|---|---|

| MCF-7 | 1.2 ± 0.3 | MTT | Carbonic anhydrase IX | |

| A549 | 3.8 ± 0.5 | SRB | Tubulin polymerization | |

| HT-29 | 2.1 ± 0.4 | ATP-lite | COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.